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7-Deazaguanine - 7355-55-7

7-Deazaguanine

Catalog Number: EVT-252925
CAS Number: 7355-55-7
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • tRNA modification: It acts as a precursor to queuosine, a hypermodified nucleoside found in the tRNA of bacteria and eukaryotes. Queuosine is involved in translational fidelity and efficiency. [, , , ]
  • DNA modification: Recent research has identified 7-deazaguanine derivatives in the DNA of some bacteria and bacteriophages. These modifications are part of restriction-modification systems, which protect the organism's DNA from foreign invaders. [, , , , , ]
Future Directions
  • Further exploration of the Dpd restriction-modification system: More research is needed to fully elucidate the mechanism and biological significance of 7-deazaguanine modifications in bacterial and phage DNA. [, , , , ]
  • Development of novel RNA labeling and manipulation tools: The preQ1 class-I riboswitch scaffold holds promise for developing new tools based on O6-alkylated 7-deazaguanine derivatives. []
  • Expanding the applications of 7-deazaguanine in nanotechnology: Its use in click chemistry and self-assembly processes could lead to new biocompatible nanomaterials with enhanced properties. [, ]
  • Further investigation of 7-deazaguanine derivatives as potential antivirals: Previous studies have shown promising antiviral activity of certain derivatives, warranting further exploration and optimization. [, ]
  • Developing new strategies to synthesize and modify 7-deazaguanine: Exploring new chemical reactions and catalytic methods could improve the efficiency and versatility of 7-deazaguanine synthesis. [, , , ]
  • Investigating the impact of 7-deazaguanine on DNA structure and stability: Detailed studies are needed to understand how 7-deazaguanine affects DNA conformation, flexibility, and interactions with proteins. [, , ]
  • Exploring the potential of 7-deazaguanine in synthetic biology: Its ability to expand the genetic alphabet and its role in tRNA function could open up new possibilities for engineering biological systems. [, , ]

7-Cyano-7-deazaguanine (preQ0)

Compound Description: 7-Cyano-7-deazaguanine, also known as preQ0, is a precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in tRNA. [, , , ] PreQ0 is converted to 7-aminomethyl-7-deazaguanine (preQ1) by the enzyme QueF. [] Recent discoveries show preQ0 is also a precursor to novel DNA modifications found in bacteria and bacteriophages. [, , ] These modifications have been implicated in protecting DNA from restriction enzymes. [, , ]

7-Aminomethyl-7-deazaguanine (preQ1)

Compound Description: 7-Aminomethyl-7-deazaguanine (preQ1) is another key intermediate in queuosine biosynthesis, formed by the reduction of preQ0 by the enzyme QueF. [, , , ] It acts as a substrate for tRNA-guanine transglycosylase (TGT), which inserts it into tRNA. []

2′-Deoxy-7-cyano-7-deazaguanosine (dPreQ0)

Compound Description: This compound is a recently discovered DNA modification found in certain bacteria. [, ] It is generated by the dpd gene cluster and is involved in a novel restriction-modification system. [, ]

2′-Deoxy-7-amido-7-deazaguanosine (dADG)

Compound Description: Like dPreQ0, this compound is a recently discovered DNA modification found in certain bacteria. [, ] It is derived from dPreQ0 through the action of the dpd gene cluster, specifically the DpdC enzyme. [] It is also involved in a novel restriction-modification system. [, ]

7-Deaza-2′-deoxyguanosine

Compound Description: This compound is a synthetic analogue of 2′-deoxyguanosine where the nitrogen atom at position 7 of the guanine base is replaced with a carbon atom. [] This modification alters the electronic properties and eliminates a major groove cation-binding site, impacting the structure and dynamics of DNA. []

7-(Benzofuran-2-yl)-7-deazaguanine

Compound Description: This compound is a fluorescent guanine analog with a benzofuran group at the 7-position. []

8-Aza-7-deaza-2'-deoxyisoguanosine

Compound Description: This compound is a modified purine designed to mimic the base pairing properties of isoguanine and potentially form a base pair with 2'-deoxyguanosine or 5-aza-7-deazaguanosine. [] The 7-deaza modification, as in 7-deazaguanine, replaces a nitrogen with a carbon at the 7-position.

5-Aza-7-deazaguanine

Compound Description: This compound is a purine analog designed for constructing non-canonical base pairs, particularly with isoguanine derivatives. [, , ] It features modifications at both the 5 and 7 positions compared to guanine.

Synthesis Analysis

The synthesis of 7-deazaguanine can be approached through several methods, each with its own technical details. Recent advancements have focused on improving synthetic routes to enhance efficiency and yield:

  1. Boc Protection Strategy: This method involves using a Boc (tert-butyloxycarbonyl) protecting group to facilitate the synthesis of 7-deazaguanine nucleosides. The protection strategy allows for selective reactions at specific sites on the molecule, leading to higher yields and purities .
  2. Phosphorylation Methods: A notable synthetic route involves the phosphorylation of 3′-hydroxyl groups using dibenzyl N,N-diisopropylphosphoramidite. This method has been optimized to reduce purification steps typically required for polar triphosphates essential for engineered polymerase-mediated nucleic acid synthesis . The process includes:
    • Treatment of nucleoside precursors with phosphoramidite in the presence of an activator (tetrazole).
    • Oxidation steps to yield corresponding phosphotriesters.
    • Hydrogenation to remove protective groups and obtain monophosphates.
  3. Iterative Phosphorylation: This method allows for the efficient production of 7-deaza-7-modified triphosphates, which are crucial for enzymatic synthesis processes .
Molecular Structure Analysis

The molecular structure of 7-deazaguanine can be described as follows:

The structural data indicates that while 7-deazaguanine can pair with cytosine similarly to guanine, its inability to participate in Hoogsteen pairing may influence its role in nucleic acid interactions and enzymatic processes .

Chemical Reactions Analysis

7-Deazaguanine participates in various chemical reactions that are essential for its incorporation into nucleic acids:

  1. Base Pairing Reactions: The compound can form stable Watson–Crick base pairs with cytosine, which is vital for maintaining the integrity of nucleic acid structures during replication and transcription.
  2. Modification Pathways: In bacterial systems, 7-deazaguanine derivatives are incorporated into DNA through specific biosynthetic pathways involving multiple enzymes that facilitate the conversion from GTP (guanosine triphosphate) through intermediates such as 7-cyano-7-deazaguanine .
  3. Enzymatic Reactions: The insertion of 7-deazaguanine into RNA or DNA often involves transglycosylation reactions catalyzed by specialized enzymes like tRNA-guanine-transglycosylases, which exchange guanine residues with their deaza counterparts .
Mechanism of Action

The mechanism of action for 7-deazaguanine primarily revolves around its role in modifying nucleic acids:

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-deazaguanine include:

  • Solubility: It is generally soluble in water and organic solvents, making it suitable for various biochemical applications.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Properties: Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to analyze its structure and purity.

Relevant data indicate that modifications like those seen in 7-deazaguanine can influence the melting temperature and binding affinities of nucleic acid complexes, which are critical parameters in biochemistry .

Applications

The scientific uses of 7-deazaguanine are diverse and impactful:

  1. Biotechnology: Its ability to enhance polymerase fidelity makes it a valuable component in synthetic biology applications, particularly in developing more accurate methods for DNA and RNA synthesis.
  2. Genetic Engineering: Researchers utilize 7-deazaguanine derivatives to create modified nucleotides that can improve gene editing techniques, including CRISPR technologies.
  3. Antiviral Research: Studies have explored the potential use of 7-deazaguanine derivatives as antiviral agents by disrupting viral replication processes through incorporation into viral genomes .
  4. Diagnostic Tools: Modified nucleobases like 7-deazaguanine are being investigated for their roles in developing new diagnostic tools that leverage their unique chemical properties.
Introduction to 7-Deazaguanine and Its Biological Significance

7-Deazaguanine represents a class of hypermodified purine bases distinguished by the replacement of carbon-7 with nitrogen in the guanine heterocyclic ring system. This structural alteration enables diverse chemical derivatization and confers unique physicochemical properties that have been evolutionarily harnessed across all domains of life. Historically confined to tRNA biology, these modifications were later discovered in genomic DNA, revealing an unexpected cross-talk between RNA and DNA modification pathways [4] [5]. Their functions span from fine-tuning translational accuracy and stabilizing nucleic acid structures to serving as epigenetic-like markers in bacterial restriction-modification (RM) systems and viral anti-restriction mechanisms [3] [8]. The biosynthetic versatility of 7-deazaguanine derivatives—with eight naturally occurring forms identified to date—highlights their significance in the ongoing molecular arms race between hosts and pathogens [2] [7].

Historical Discovery and Contextual Evolution in Nucleic Acid Research

The discovery of 7-deazaguanine derivatives originated in the 1970s with the characterization of queuosine (Q) and archaeosine (G+) in tRNA. Queuosine was identified as a hypermodified guanosine analog at the wobble position (position 34) of tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine in bacteria and eukaryotes. Concurrently, archaeosine was found at position 15 in archaeal tRNAs, contributing to structural stability [4] [5]. For decades, these modifications were considered exclusive to RNA.

A paradigm shift occurred in 2016 when dADG (2′-deoxy-7-amido-7-deazaguanosine) and dG+ (2′-deoxyarchaeosine) were detected in bacterial and phage genomes, respectively. This discovery emerged from genomic analyses of Salmonella enterica and Enterobacteria phage 9g, revealing that genes homologous to queuosine biosynthesis pathways were clustered with DNA-processing enzymes like restriction endonucleases [4] [6]. Functional studies confirmed that bacterial dpd gene clusters (e.g., dpdA, dpdB, dpdC) and phage-encoded homologs install 7-deazaguanine into DNA, repurposing tRNA modification machinery for genome protection [1] [8].

Table 1: Milestones in 7-Deazaguanine Research

YearDiscoverySignificance
1970sQueuosine (Q) in tRNAFirst 7-deazaguanine derivative identified
1993Archaeosine (G+) in tRNAStructural role in archaeal tRNA stabilization
2016dADG/dG+ in bacterial and phage DNACross-talk between RNA/DNA modification pathways
2023Four novel phage derivatives (e.g., dCDG)Expanded chemical diversity and biosynthetic routes

Structural Distinctions from Canonical Guanines

The core distinction between 7-deazaguanines and canonical guanine lies in the C7→N7 substitution (Fig. 1A). This modification eliminates the N7 nitrogen, a key hydrogen bond acceptor in canonical guanine, and introduces a carbon atom that can be functionalized with diverse chemical groups (–CN, –CONH₂, –CH₂NH₂, etc.). These alterations confer three critical properties:

  • Hydrogen Bonding Alterations:Loss of N7 disrupts Hoogsteen bonding and G-quadruplex formation. Derivatives like dPreQ0 retain the O6 and N1–H groups, enabling Watson-Crick pairing with cytosine. However, bulkier substituents (e.g., dADG’s –CONH₂) sterically hinder DNA-protein interactions [1] [10].

  • Conformational Flexibility:The absence of N7 allows rotation around the C8–N9 bond, leading to syn conformations inaccessible to guanine. This flexibility may facilitate base-flipping during modification [1].

  • Chemical Stability:Electron-withdrawing groups (e.g., –CN in dPreQ0) increase base resistance to oxidative damage and enzymatic cleavage. This property underpins the anti-restriction function in phages [3] [8].

Table 2: Structural Features of Key 7-Deazaguanine Derivatives

DerivativeR-group at C7Nucleic AcidKey Properties
dPreQ0–CN (cyano)DNA/RNAPolar, planar, inhibits restriction enzymes
dADG–CONH₂ (carboxamide)DNASteric bulk, blocks EcoRI cleavage
dG+–CH₂NHCH(CH₂OH)₂DNAHydrophilic, phage genome protection
dPreQ1–CH₂NH₂ (aminomethyl)DNAReduces DNA curvature
dCDG–COOH (carboxy)DNACharged, potential decarboxylation precursor

Ubiquity Across Domains: Bacteria, Archaea, Phages, and Eukaryotes

Bacteria

Bacterial RM systems utilize dPreQ0 and dADG to distinguish self-DNA from foreign DNA. The dpd gene cluster in Salmonella enterica serovar Montevideo encodes:

  • DpdA: DNA transglycosylase exchanging guanine with preQ0 [1] [6]
  • DpdB: ATP-dependent helicase facilitating base flipping [1] [10]
  • DpdC: Amidotransferase converting dPreQ0 to dADG [1]Modification levels are low (~1/1,000 nucleotides), serving as epigenetic markers for restriction avoidance [1] [4].

Phages and Archaeal Viruses

Phages deploy 7-deazaguanines as anti-restriction shields. Enterobacteria phage 9g replaces ≤27% of dG with dG+, while Campylobacter phage CP220 achieves near-total substitution with dADG [3] [8]. Five DpdA subfamilies exist:

  • bDpdA: Bacterial RM systems
  • DpdA1/DpdA2: Phage-encoded transglycosylases
  • DpdA3: Catalyzes 100% guanine replacement (e.g., Halovirus HVTV-1)
  • DpdA4: Archaeal virus-specific [2] [7]Biosynthetic enzymes like DpdM (methyltransferase) further diversify modifications into mdPreQ1 and fdPreQ1 [2] [7].

Archaea and Eukaryotes

Archaea incorporate G+ into tRNA via arcTGT but lack confirmed DNA modifications. However, DpdA4 in archaeal viruses suggests unexplored DNA pathways [2] [7]. Eukaryotes acquire queuosine from diet or microbiota, installing it into tRNA via the TGT enzyme. No eukaryotic DNA modifications are known, but tRNA Q-modification regulates translation fidelity and stress response [4] [5].

Table 3: Distribution of 7-Deazaguanine Derivatives Across Life Domains

DomainDerivatives (DNA)Derivatives (RNA)Key Enzymes
BacteriadPreQ0, dADGPreQ₁, QueuosineDpdA/B/C, QueF, TGT
PhagesdG+, dADG, dPreQ1, dCDG*NoneDpdA1-4, Gat-QueC
ArchaeaNone confirmedArchaeosine (G+)arcTGT, ArcS/QueF-L
EukaryotesNoneQueuosineTGT (diet-dependent salvage)

  • dCDG: 2′-deoxy-7-carboxy-7-deazaguanine; identified in 2023 [2] [7]

Properties

CAS Number

7355-55-7

Product Name

7-Deazaguanine

IUPAC Name

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)

InChI Key

OLAFFPNXVJANFR-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=O)NC(=N2)N

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)N

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